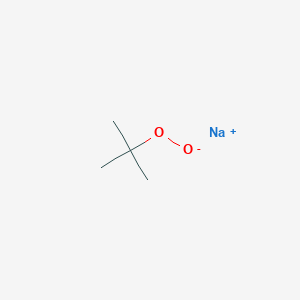

铬酸铷

描述

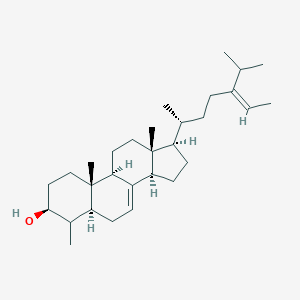

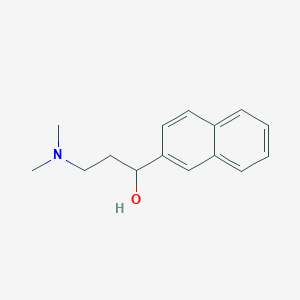

它是异丁香酚的甲基醚,可以以 (E)- 和 (Z)- 异构体的形式存在 。这种化合物以其存在于各种植物中以及在不同领域的应用而闻名。

科学研究应用

甲基异丁香酚具有广泛的科学研究应用,包括:

化学: 它被用作合成其他苯丙烷类化合物的先驱。

生物学: 该化合物因其在植物-昆虫相互作用中的作用及其作为天然驱虫剂的潜力而被研究。

医学: 甲基异丁香酚因其抗菌、抗真菌和抗氧化特性而被研究。

工业: 它被用于生产香料、香精和香精油.

准备方法

合成路线和反应条件

甲基异丁香酚可以通过一步绿色工艺从丁香酚合成,该工艺涉及 O- 甲基化和异构化。在这种方法中,碳酸二甲酯用作绿色化学试剂,而不是传统的有害甲基化试剂。 相转移催化剂聚乙二醇 800 被引入以促进反应,该反应在 140°C 的温度下进行 3 小时 。

工业生产方法

甲基异丁香酚的工业生产通常涉及使用丁香酚作为起始原料。 该过程包括使用甲基化试剂对丁香酚的羟基进行 O- 甲基化,然后异构化以获得所需产物 。

化学反应分析

反应类型

甲基异丁香酚会经历各种化学反应,包括:

氧化: 这种反应涉及将氧气添加到化合物中,导致形成氧化产物。

还原: 该化合物可以被还原以形成不同的衍生物。

取代: 甲基异丁香酚可以发生取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件

这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如硼氢化钠,以及用于取代反应的各种催化剂。 这些反应的条件会因所需产物和进行的具体反应而异 。

主要形成的产物

从这些反应中形成的主要产物包括甲基异丁香酚的各种氧化、还原和取代衍生物。 这些产品在各个领域有不同的应用 。

作用机制

甲基异丁香酚通过各种分子靶点和途径发挥其作用。它以可逆的、非破坏性的洗涤剂样方式与细胞膜相互作用,导致膜失稳和膜流动性增加。 这种相互作用导致细胞膜的通透性增加,这对它的抗菌活性至关重要 。

相似化合物的比较

类似化合物

甲基丁香酚: 一种与甲基异丁香酚类似的苯丙烷类化合物,以其在昆虫行为和授粉中的作用而闻名.

异丁香酚: 甲基异丁香酚的母体化合物,用于合成各种衍生物.

独特性

甲基异丁香酚因其独特的分子结构及其以非破坏性方式与细胞膜相互作用的能力而独一无二。 这种特性使其特别有效地用作抗菌剂,并将其与其他类似化合物区分开来 。

属性

IUPAC Name |

dioxido(dioxo)chromium;rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.4O.2Rb/q;;;2*-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLJFWCCZKCVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Rb+].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrO4Rb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015531 | |

| Record name | Rubidium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.929 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-72-5 | |

| Record name | Rubidium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), rubidium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the chemical structure of Rubidium Chromate and what are its key physicochemical properties?

A1: Rubidium Chromate (Rb2CrO4) is an inorganic compound. Its crystal structure has been determined to be orthorhombic []. While the provided abstracts don't offer detailed spectroscopic data, they do highlight its thermodynamic properties. For instance, research has investigated its standard molar enthalpies of solution and formation, standard molar entropy at 298.15 K, and high-temperature heat capacity [].

Q2: What is the significance of studying the thermodynamic properties of Rubidium Chromate?

A2: Understanding the thermodynamic properties of Rubidium Chromate, such as enthalpy, entropy, and heat capacity, is crucial for various reasons. It helps determine the stability of the compound at different temperatures [], predict its behavior in chemical reactions [], and allows for calculations related to processes like dissolution and phase transitions []. This knowledge is essential for potential applications involving high temperatures and chemical reactions.

Q3: Has Rubidium Chromate been investigated in the context of complex systems or mixtures?

A3: Yes, research has explored the behavior of Rubidium Chromate within multi-component systems. One study examined its role in the quaternary reciprocal system Na,Rb||F,I,CrO4, specifically focusing on the stable tetrahedron NaF–RbI–RbF–Rb2CrO4 []. This type of research helps understand the interactions of Rubidium Chromate with other compounds and its potential applications in complex chemical environments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)